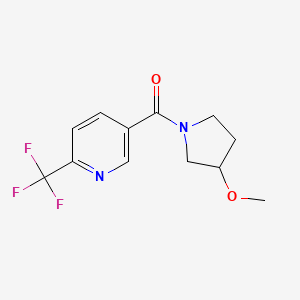

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine

Description

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at the 2-position and a 3-methoxypyrrolidine carbonyl moiety at the 5-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals, while the pyrrolidine carbonyl moiety may influence solubility and target binding .

Properties

IUPAC Name |

(3-methoxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKUHGHMXWLLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the methoxy and trifluoromethyl groups. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a methoxide ion, to introduce the methoxy group.

Trifluoromethylation Reactions:

Carbonylation Reactions: These reactions involve the formation of the carbonyl group, often using reagents like carbonyl chloride or carbonyl bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation Reactions:

Reduction Reactions: These reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

Substitution: Nucleophiles like methoxide ion, electrophiles like carbonyl chloride.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues with Pyrrolidine/Piperidine Substituents

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS 1707358-15-3)

- Structure : Differs by replacing the methoxy group with 3,3-difluoropyrrolidine.

- Properties: Molecular formula C10H9F5N2; commercial availability (Parchem Chemicals) suggests relevance in medicinal chemistry.

N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

- Structure : Contains a piperidine ring instead of pyrrolidine and dual trifluoromethyl groups.

5-(1-Methylthio)ethyl-2-(trifluoromethyl)pyridine

Aryl-Substituted Trifluoromethylpyridines

2-(Tolyl)-5-(trifluoromethyl)pyridines (3oa, 3ab, 3ac)

- Synthesis : Yields 77–93% via desulfinative cross-coupling. Substituent position (ortho, meta, para-tolyl) affects steric and electronic profiles.

- Properties : White solids with confirmed NMR profiles; para-tolyl analog (3oa) shows highest yield (83%) .

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28)

- Application: Intermediate for Suzuki-Miyaura coupling (e.g., boronate 29, yield 99%). The phenoxy group enables diversification for antimalarial quinolone development .

Heterocyclic-Fused Derivatives

2-(3-Nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

- Structure : Pyrazole ring at the 2-position; molecular weight 258.16 g/mol.

- Use : Building block for kinase inhibitors or agrochemicals, with 95% purity and commercial availability .

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g)

- Synthesis: 47% yield via nucleophilic substitution.

Comparative Analysis Table

Discussion of Key Differences

- Electronic Effects : The 3-methoxypyrrolidine carbonyl group in the target compound may improve solubility via hydrogen bonding compared to difluoropyrrolidine or aryl-substituted analogs.

- Synthetic Accessibility : Aryl-substituted derivatives (e.g., 3oa) are synthesized efficiently (≥80% yields) via transition-metal-free coupling, whereas pyrrolidine-containing analogs require multistep routes (e.g., 63.5% yield for methylthioethyl variant) .

- Pharmacological Potential: Piperidine-based UDD demonstrates antiparasitic activity, suggesting that the target compound’s pyrrolidine moiety could be tailored for similar targets .

Biological Activity

Overview

5-(3-Methoxypyrrolidine-1-carbonyl)-2-(trifluoromethyl)pyridine (CAS No. 2097859-45-3) is a synthetic compound featuring a unique structure that combines a pyrrolidine ring, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry.

The compound's structure can be represented as follows:

- IUPAC Name : (3-methoxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

- Molecular Formula : C12H13F3N2O2

- Molecular Weight : 288.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved bioavailability and efficacy.

Possible Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Anticancer Activity

Research has indicated that fluorinated compounds often exhibit enhanced anticancer properties. For instance, studies on related trifluoromethylated compounds have shown promising results against various cancer cell lines. The incorporation of the trifluoromethyl group in this compound may similarly enhance its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| Related Trifluoromethyl Compound | A549 | 5.0 | Apoptosis Induction |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain signaling.

Case Studies

-

Study on Enzyme Inhibition :

- A recent study investigated the inhibitory effects of various pyridine derivatives on COX enzymes. The results suggested that compounds with trifluoromethyl groups exhibited significant inhibition compared to their non-fluorinated counterparts, indicating that this compound may possess similar properties .

-

Anticancer Efficacy :

- In vitro studies have been conducted on related compounds that show enhanced cytotoxicity against cancer cell lines due to their structural modifications. These findings suggest that the introduction of the methoxy and trifluoromethyl groups can significantly impact the biological activity of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.